CEP63 Human Pre-designed siRNA Set A

説明

特性

IUPAC Name |

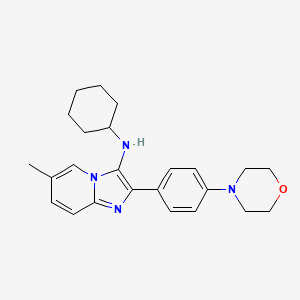

N-cyclohexyl-6-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O/c1-18-7-12-22-26-23(24(28(22)17-18)25-20-5-3-2-4-6-20)19-8-10-21(11-9-19)27-13-15-29-16-14-27/h7-12,17,20,25H,2-6,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCJJNJMYCQGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2NC3CCCCC3)C4=CC=C(C=C4)N5CCOCC5)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Function of the CEP63 Gene in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrosomal Protein 63 (CEP63) is a multifaceted protein critical for cellular integrity, primarily functioning as a core component of the centrosome. This guide provides a comprehensive overview of CEP63's molecular functions, its intricate protein-protein interactions, and its pivotal role in centriole duplication, cell cycle progression, and the DNA damage response. Mutations and dysregulation of CEP63 are directly implicated in severe human diseases, including Seckel syndrome, a form of primordial dwarfism characterized by microcephaly, and certain cancers. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a technical resource for advanced research and therapeutic development.

Core Function: A Scaffold for Centriole Duplication

CEP63 is a low-abundance protein localized to the centrosome, the primary microtubule-organizing center in animal cells.[1][2] Its most critical function is to ensure the faithful duplication of centrioles once per cell cycle, a process essential for the formation of a bipolar mitotic spindle and the maintenance of genomic stability.[3][4]

The CEP63-CEP152 Complex: The Heart of the Machine

CEP63 does not act in isolation. It forms a tight, interdependent complex with Centrosomal Protein 152 (CEP152), another protein implicated in microcephaly.[3][4] Key aspects of this interaction include:

-

Mutual Dependency for Localization: CEP63 and CEP152 are mutually required for their localization to the centrosome. The depletion of one protein leads to a significant reduction of the other at the centrosome.[2][3]

-

Structural Organization: The CEP63-CEP152 complex forms a ring-like structure at the proximal end of the mother centriole.[3][5] This scaffold is foundational for recruiting downstream factors essential for procentriole formation.

-

Interaction Domains: The interaction is mediated by the C-terminal region of CEP63, while the N-terminal region of CEP63 (specifically amino acids 1-135) is required for localizing the entire complex to the centrosome.[3]

The Centriole Duplication Pathway

CEP63 functions at a specific juncture in the highly ordered centriole duplication pathway. The process is initiated in the G1/S phase of the cell cycle.

-

Upstream Scaffolding: The process begins with proteins like CEP192 establishing the initial platform at the centrosome.[3][4]

-

CEP63/CEP152 Recruitment: The CEP63-CEP152 complex is recruited downstream of CEP192.[3]

-

Plk4 Recruitment: This complex is critical for the subsequent recruitment and activation of Polo-like kinase 4 (Plk4), the master regulator of centriole biogenesis.[5][6]

-

Downstream Events: Plk4 then phosphorylates its substrates, leading to the recruitment of SAS-6, a key component for assembling the cartwheel structure that templates the new procentriole.[3][4] Depletion of CEP63 or CEP152 impairs SAS-6 recruitment, leading to inefficient centriole duplication.[2][3]

Molecular Interactions and Regulation

CEP63 serves as a hub for a network of protein interactions that regulate its function and connect it to broader cellular processes.

-

CDK1: CEP63 directly binds to and recruits Cyclin-dependent kinase 1 (CDK1) to the centrosome. This interaction is essential for mitotic entry, physically linking the centrosome to the cell cycle machinery.[1][7]

-

Cep57: CEP63 is part of a larger ring-like complex that also includes Cep57.[8] During mitosis, the anaphase-promoting complex/cyclosome (APC/C) targets the CEP152-CEP63 complex for degradation, which liberates Cep57.[8][9] Released Cep57 can then recruit pericentrin (PCNT) to promote microtubule nucleation and spindle assembly.[8][10]

-

Centriolar Satellite Proteins: Proximity-labeling studies have shown that CEP63 interacts with centriolar satellite proteins, including CCDC14 and KIAA0753. These proteins appear to have opposing functions, with CCDC14 negatively regulating centriole duplication and KIAA0753 acting as a positive regulator, in part by modulating CEP63 levels at the centrosome.[11]

Role in Cell Cycle, DNA Damage, and Disease

The integrity of the CEP63-mediated centriole duplication process is critical for normal cell division and development. Defects in this process have severe pathological consequences.

Cell Cycle Progression and Mitotic Spindle Assembly

By recruiting CDK1, CEP63 directly influences the G2/M transition. Depletion of CEP63 leads to a reduction in centrosomal CDK1, which can cause mitotic skipping and result in polyploid cells.[7] Conversely, CEP63 overexpression can drive de novo centrosome amplification.[7] During mitosis, the controlled removal of the CEP152-CEP63 complex from the centrosome is necessary for proper mitotic spindle assembly.[8][9]

DNA Damage Response (DDR)

CEP63 has been identified as a target of the primary DDR kinases ATM and ATR.[12] Following DNA double-strand breaks (DSBs), CEP63 is removed from the centrosomes, which contributes to the inactivation of spindle assembly and a delay in mitotic progression.[13][14] However, studies in Cep63-deficient mice suggest that the pathological consequences of its loss, such as microcephaly, are not due to a defective DNA damage response itself, but rather to the mitotic errors that arise from faulty centrosome function.[12][15]

Seckel Syndrome and Microcephaly

Biallelic loss-of-function mutations in the CEP63 gene are a cause of Seckel syndrome, a rare autosomal recessive disorder characterized by severe microcephaly, primordial dwarfism, and intellectual disability.[16][17] The underlying mechanism involves the failure of proper centriole duplication in neural progenitor cells.[12] This leads to mitotic errors, such as monopolar spindle formation, which triggers p53-dependent apoptosis (programmed cell death) and a massive loss of these critical stem cells during brain development.[12][18] In mouse models, the microcephaly phenotype caused by Cep63 loss can be rescued by the simultaneous deletion of p53, confirming that cell death, rather than a primary DNA repair defect, is the driver of the pathology.[12][15][18]

Role in Meiosis and Fertility

Beyond mitosis, CEP63 also plays a crucial, sex-specific role in meiosis.[12] Loss of Cep63 in male mice leads to severe infertility due to defects in meiotic recombination.[12][15] Spermatocytes lacking CEP63 exhibit centrosome aberrations, impaired chromosome synapsis, and ultimately undergo cell death, leading to a block in sperm production.[12][18]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CEP63 function.

Table 1: Effects of CEP63/CEP152 Depletion on Centriole Number

| Cell Line | Treatment | Phenotype | Percentage of Cells with Phenotype | Source |

|---|---|---|---|---|

| U2OS | Cep63 siRNA | Mitotic cells with < 4 centrin foci | ~35% (vs. ~5% in control) | [2][3] |

| Primary MEFs | Cep63 Gene Trap (T/T) | Mitotic cells with < 4 centrin foci | ~20% (vs. < 5% in control) |[2][3] |

Table 2: Centrosome Reduplication Defects

| Cell Line | Treatment | Phenotype | Percentage of Cells with Phenotype | Source |

|---|---|---|---|---|

| U2OS | Aphidicolin + Cep63 siRNA | Cells with > 2 γ-tubulin foci | ~10% (vs. ~40% in control) | [2][6] |

| 3T3 MEFs | Aphidicolin + Cep63 (T/T) | Cells with > 2 γ-tubulin foci | ~15% (vs. ~45% in control) |[6] |

Table 3: Meiotic Defects in Cep63 Knockout Mice

| Stage of Prophase I | Wild-Type (%) | Cep63 T/T (%) | Source |

|---|---|---|---|

| Leptotene/Zygotene | ~20% | ~60% | [12] |

| Pachytene/Diplotene | ~80% | ~40% | [12] |

Data indicates a significant delay or arrest in early prophase I in Cep63-deficient spermatocytes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of CEP63.

RNA Interference (RNAi) in U2OS Cells

This protocol is used to deplete CEP63 protein to study loss-of-function phenotypes.

Methodology:

-

Cell Culture: U2OS cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Transfection: Cells are transfected with short interfering RNAs (siRNAs) targeting CEP63 or a non-targeting control siRNA using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for 72-96 hours to allow for protein depletion.[2]

-

Verification: Depletion is verified by immunofluorescence staining, as CEP63 is often difficult to detect by Western blot in whole-cell lysates due to its low abundance.[2]

-

Analysis: Cells are fixed and stained for markers of interest (e.g., anti-centrin 2 for centrioles, anti-γ-tubulin for centrosomes) and analyzed by microscopy to quantify phenotypes like centriole number.[2][3]

Co-Immunoprecipitation (Co-IP)

This protocol is used to validate the physical interaction between CEP63 and its binding partners, such as CEP152.

Methodology:

-

Cell Lysis: HEK293T or similar cells expressing tagged proteins (e.g., Flag-CEP63) are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100) supplemented with protease inhibitors.[2]

-

Incubation: The cell lysate is incubated with antibody-conjugated beads (e.g., anti-Flag M2 resin) for 2-4 hours at 4°C with gentle rotation.[2][19] A negative control using isotype-matched IgG is crucial.[19]

-

Washing: The beads are washed extensively with lysis buffer or PBS to remove non-specific binders.[2]

-

Elution: Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer (e.g., Laemmli buffer).[2]

-

Detection: The eluate is analyzed by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., anti-CEP152) and the tagged "bait" protein (e.g., anti-Flag).[2]

Immunofluorescence (IF)

This protocol is used to visualize the subcellular localization of CEP63 and other centrosomal proteins.

Methodology:

-

Cell Preparation: Cells are grown on glass coverslips to an appropriate confluency.

-

Fixation: Cells are fixed, typically with ice-cold methanol (B129727) for 10 minutes or 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde, cells are permeabilized with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.

-

Blocking: Non-specific antibody binding sites are blocked with a solution containing serum or BSA.

-

Primary Antibody: Coverslips are incubated with the primary antibody (e.g., rabbit anti-CEP63, mouse anti-γ-tubulin) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody: After washing, coverslips are incubated with fluorescently-labeled secondary antibodies that recognize the host species of the primary antibodies.

-

Mounting and Imaging: Coverslips are mounted onto slides with a DAPI-containing mounting medium to visualize DNA and are imaged using a fluorescence or confocal microscope.[2]

This document is intended for informational purposes for a scientific audience and synthesizes data from published research. All methodologies should be optimized and validated for specific experimental contexts.

References

- 1. CEP63 - Wikipedia [en.wikipedia.org]

- 2. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication | PLOS One [journals.plos.org]

- 4. Cep63 and cep152 cooperate to ensure centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Centriole biogenesis is seeded by CEP152-CEP63-PCNT aggregates propagating outside the centriole through the Alström syndrome protein ALMS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cep63 recruits Cdk1 to the centrosome: implications for regulation of mitotic entry, centrosome amplification, and genome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The APC/C targets the Cep152–Cep63 complex at the centrosome to regulate mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The APC/C targets the Cep152-Cep63 complex at the centrosome to regulate mitotic spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Proximity Interactions Among Centrosome Components Identify Regulators of Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diseases.jensenlab.org [diseases.jensenlab.org]

- 14. uniprot.org [uniprot.org]

- 15. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diseases.jensenlab.org [diseases.jensenlab.org]

- 17. Modifier Genes in Microcephaly: A Report on <i>WDR62</i>, <i>CEP63</i>, <i>RAD50</i> and <i>PCNT</i> Variants Exacerbating Disease Caused by Biallelic Mutations of <i>ASPM</i> and <i>CENPJ</i> - ProQuest [proquest.com]

- 18. A key role for CEP63 in brain development and fertility discovered | IRB Barcelona [irbbarcelona.org]

- 19. ptglab.com [ptglab.com]

The Critical Role of CEP63 in Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 63 (CEP63) is a key regulatory component of the centrosome, an organelle that serves as the primary microtubule-organizing center in animal cells and is fundamental to the formation of the bipolar mitotic spindle. Deficiencies in CEP63 function are linked to severe developmental disorders, including Seckel syndrome, characterized by microcephaly and primordial dwarfism, highlighting its critical role in cell division and genome stability. This technical guide provides an in-depth analysis of the molecular mechanisms through which CEP63 governs mitotic spindle assembly. We will explore its pivotal role in centriole duplication, its intricate protein-protein interactions, and its regulation within the broader context of the cell cycle. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic integrity. This process is orchestrated by the mitotic spindle, a complex and dynamic structure composed of microtubules. The centrosome, which duplicates once per cell cycle, is responsible for nucleating the microtubules that form the spindle poles. CEP63 is a constitutively centrosomal protein that plays an indispensable role in ensuring the proper duplication of centrioles, the core components of the centrosome.[1][2] Its function is intricately linked with other centrosomal proteins, forming a regulatory network that ensures the timely and accurate formation of a bipolar spindle. Misregulation of this network can lead to aneuploidy and is a hallmark of many cancers.

The Core Function of CEP63: A Scaffold for Centriole Duplication

CEP63's primary role in mitotic spindle assembly is to facilitate the duplication of centrioles. It acts as a scaffold protein, forming a crucial complex with CEP152 and CEP57 at the proximal end of the mother centriole.[3][4] This complex is essential for the recruitment of downstream factors necessary for the formation of a new procentriole.

The CEP63-CEP152-CEP57 Complex

CEP63, CEP152, and CEP57 form a heterotrimeric complex that localizes to the pericentriolar material in a ring-like structure.[3][5] Within this complex, CEP63 acts as a bridge, mediating the interaction between CEP57 and CEP152.[5] The stable association of these three proteins is critical for their correct localization to the centrosome and for their collective function in centriole duplication.[6]

Recruitment of Key Regulatory Kinases

The CEP63-CEP152 complex is instrumental in recruiting Polo-like kinase 4 (Plk4), the master regulator of centriole duplication, to the mother centriole.[7] This recruitment is a critical initiating step for the formation of a new procentriole. Furthermore, CEP63 has been shown to bind and recruit Cyclin-dependent kinase 1 (Cdk1) to the centrosome, which is essential for mitotic entry.[7]

Regulation of Mitotic Spindle Assembly by CEP63

Beyond its role in centriole duplication, CEP63 is involved in a sophisticated regulatory pathway that fine-tunes mitotic spindle assembly. This pathway involves the Anaphase-Promoting Complex/Cyclosome (APC/C), a major E3 ubiquitin ligase that controls mitotic progression.

The APC/C-Mediated Regulation of the CEP152-CEP63 Complex

During mitosis, the APC/C localizes to the centrosomes and targets the CEP152-CEP63 complex.[5] Specifically, the APC/C mediates the ubiquitylation of CEP152, leading to a reduction of both CEP152 and CEP63 at the centrosome.[5] This process releases CEP57 from the inhibitory complex, allowing it to interact with Pericentrin (PCNT), a key protein for microtubule nucleation.[5] The liberation of CEP57 and its subsequent interaction with PCNT enhances the recruitment of microtubule-nucleating factors to the centrosome, thereby promoting robust mitotic spindle assembly.[5]

Data Presentation

The following tables summarize quantitative data from key studies on the effects of CEP63 depletion on various aspects of mitotic spindle assembly and centriole duplication.

| Parameter | Control Cells | CEP63 Depleted Cells | Reference |

| Mitotic Cells with <4 Centrin Foci | ~5% | ~40-50% | [8][9] |

| Mitotic Cells with Monopolar Spindles | Low | Significant Increase | [10] |

| Asynchronous MEFs with <2 Centrin Foci | ~5% | ~20% | [8] |

| HsSAS-6 Foci in S-phase Cells | ~91% with 2 foci | ~60-70% with <2 foci | [8] |

| Centrosomal CEP152 Fluorescence Intensity | 100% | ~5-20% | [8] |

| Centrosomal CEP63 Fluorescence Intensity (upon CEP152 depletion) | 100% | ~5-20% | [8] |

Table 1: Effects of CEP63 Depletion on Centriole Number and Spindle Formation.

| Cell Line | Treatment | Cells with >2 γ-tubulin foci | Reference |

| U2OS GFP | Control siRNA + Aphidicolin | ~40% | [11] |

| U2OS GFP | Cep63 siRNA 1 + Aphidicolin | ~15% | [11] |

| U2OS GFP | Cep63 siRNA 2 + Aphidicolin | ~10% | [11] |

| U2OS GFP-Cep63 Wt | Cep63 siRNA 2 + Aphidicolin | ~40% | [11] |

Table 2: Effect of CEP63 Depletion on Centrosome Reduplication.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

siRNA-Mediated Depletion of CEP63

Objective: To specifically reduce the expression of CEP63 in cultured cells to study its function.

Materials:

-

U2OS or HeLa cells

-

Opti-MEM I Reduced Serum Medium (Invitrogen)

-

Lipofectamine RNAiMAX (Invitrogen)

-

siRNA targeting CEP63 (e.g., Dharmacon ON-TARGETplus)

-

Control non-targeting siRNA

-

6-well plates

-

Standard cell culture medium (DMEM with 10% FBS)

Procedure:

-

One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

On the day of transfection, dilute 100 pmol of CEP63 siRNA or control siRNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 500 µL siRNA-lipid complex mixture to each well containing cells and 2 mL of fresh culture medium.

-

Incubate the cells for 48-96 hours at 37°C in a CO2 incubator.

-

Harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence).[12][13]

Immunofluorescence Staining of CEP63 and Centrosomal Markers

Objective: To visualize the subcellular localization of CEP63 and other centrosomal proteins.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibodies (e.g., rabbit anti-CEP63, mouse anti-γ-tubulin)

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[14]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.[15]

-

Wash three times with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.[16]

-

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides using mounting medium.[17][18]

-

Image using a fluorescence or confocal microscope.

Co-immunoprecipitation of CEP63 and CEP152

Objective: To demonstrate the in vivo interaction between CEP63 and CEP152.

Materials:

-

HEK293T cells

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)

-

Anti-CEP63 antibody or anti-CEP152 antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cultured cells in ice-cold lysis buffer.[19]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.[20]

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the specific antibody (anti-CEP63 or anti-CEP152) overnight at 4°C with gentle rotation.[21]

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads using a magnetic stand and wash them three to five times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CEP63 and CEP152.[8]

Microtubule Regrowth Assay

Objective: To assess the microtubule nucleation capacity of centrosomes in cells depleted of CEP63.

Materials:

-

CEP63-depleted and control cells on coverslips

-

Nocodazole (B1683961) (microtubule depolymerizing agent)

-

Ice-cold and pre-warmed cell culture medium

-

Fixation and immunofluorescence staining reagents (as above)

-

Anti-α-tubulin antibody

Procedure:

-

Treat cells with 10 µM nocodazole for 4 hours at 37°C to completely depolymerize the microtubule network.

-

Wash the cells three times with ice-cold medium to remove the nocodazole and arrest microtubule regrowth.

-

Induce microtubule regrowth by adding pre-warmed (37°C) complete medium.

-

Fix the cells at various time points (e.g., 0, 1, 5, 10 minutes) after the addition of warm medium.

-

Perform immunofluorescence staining for α-tubulin and a centrosomal marker (e.g., γ-tubulin).

-

Acquire images using a fluorescence microscope and quantify the intensity of the microtubule asters at the centrosomes at each time point.[22][23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to CEP63's function.

Conclusion

CEP63 is a multifaceted protein that is central to the process of mitotic spindle assembly. Its role as a scaffolding protein in the CEP63-CEP152-CEP57 complex is fundamental for centriole duplication and the recruitment of key regulatory kinases. Furthermore, its regulation by the APC/C provides a sophisticated mechanism to control microtubule nucleation and ensure the timely formation of a bipolar spindle. The severe consequences of CEP63 dysfunction underscore its importance in maintaining genomic stability and proper development. This guide provides a foundational understanding of CEP63's function and offers practical methodologies for its further investigation, which will be invaluable for researchers in the fields of cell biology, oncology, and drug development.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. CEP63 - Wikipedia [en.wikipedia.org]

- 3. Selective chemical crosslinking reveals a Cep57-Cep63-Cep152 centrosomal complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Requirement of the Cep57-Cep63 Interaction for Proper Cep152 Recruitment and Centriole Duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The APC/C targets the Cep152–Cep63 complex at the centrosome to regulate mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cep63 and cep152 cooperate to ensure centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CEP63 centrosomal protein 63 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for siRNA-mediated Reduction of mRNA and Protein Expression in Human Placental Explants, Isolated Primary Cells and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for siRNA-mediated reduction of mRNA and protein expression in human placental explants, isolated primary cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. immunofluorescent staining with anti-GFP and anti-CD63 antibodies [protocols.io]

- 16. biotium.com [biotium.com]

- 17. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunology/Immunofluorescence Protocols [protocol-online.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. assaygenie.com [assaygenie.com]

- 21. moodle2.units.it [moodle2.units.it]

- 22. researchgate.net [researchgate.net]

- 23. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]

CEP63 and its Involvement in the DNA Damage Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Centrosomal protein of 63 kDa (CEP63) is a multifaceted protein primarily known for its essential role in centriole duplication and centrosome biogenesis. However, emerging evidence has firmly implicated CEP63 as a critical component of the DNA Damage Response (DDR), acting as a key signaling node that links genomic integrity to cell cycle progression. This technical guide provides a comprehensive overview of CEP63's function in the DDR, detailing the underlying molecular mechanisms, relevant signaling pathways, and experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers in academia and industry, as well as professionals involved in the discovery and development of novel therapeutic agents targeting DNA damage and repair pathways.

CEP63: A Dual-Role Protein in Centriole Duplication and DNA Damage Signaling

CEP63 is a centrosomal protein that forms a complex with another centrosomal protein, CEP152, to facilitate the recruitment of Polo-like kinase 4 (Plk4), the master regulator of centriole duplication. This function is critical for maintaining the proper number of centrosomes, which are essential for the formation of the bipolar spindle during mitosis and the accurate segregation of chromosomes.

Beyond its role in centriole biogenesis, CEP63 is a direct substrate of the apical DDR kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). In response to DNA double-strand breaks (DSBs), ATM and ATR phosphorylate CEP63, leading to its delocalization from the centrosome. This event triggers a checkpoint mechanism that inhibits spindle assembly, thus preventing cells with damaged DNA from entering mitosis and propagating genomic instability.

Conversely, the loss of CEP63 function can also lead to genomic instability through a different mechanism. Defective centriole duplication resulting from CEP63 deficiency can cause mitotic errors, such as the formation of multipolar spindles and chromosome missegregation. These mitotic defects can, in turn, activate a p53-dependent apoptotic pathway, leading to the elimination of cells with compromised genomic integrity.

Quantitative Data on CEP63's Role in the DNA Damage Response

The following tables summarize quantitative data from key studies, illustrating the impact of CEP63 modulation on various aspects of the DNA damage response and cell cycle progression.

| Experimental Condition | Parameter Measured | Result | Cell Type | Reference |

| CEP63 siRNA knockdown | Percentage of mitotic cells with <4 centrioles | Increased to ~25% from <5% in control | U2OS | [1] |

| CEP63 siRNA knockdown | Percentage of S-phase cells with <2 HsSAS-6 foci | 35% (vs. 9% in control) | U2OS | [1] |

| CEP152 siRNA knockdown | Percentage of S-phase cells with <2 HsSAS-6 foci | 60% (vs. 9% in control) | U2OS | [1] |

| CEP63 knockout (Cep63T/T MEFs) | Centrosome amplification induced by Aphidicolin | Greatly reduced compared to wild-type | MEFs | [1] |

| CEP63 knockout (TPC-1 cells) | Cell migration rate | Reduced by 25.31% compared to control | TPC-1 | [2] |

| CEP63 knockout (TPC-1 cells) | Number of invading cells (Transwell assay) | 147.0 ± 10.12 (vs. 226.3 ± 11.89 in control) | TPC-1 | [2] |

| CEP63 knockout (TPC-1 cells) | Percentage of cells in S-phase | Significantly increased | TPC-1 | [2] |

| CEP63 knockout (TPC-1 cells) | Apoptotic rate | 20.1% (vs. 2% in control) | TPC-1 | [2] |

Signaling Pathways Involving CEP63 in the DNA Damage Response

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which CEP63 is involved following DNA damage.

Direct DNA Damage Response Pathway

References

An In-depth Technical Guide to CEP63 Protein Interactions in the Centrosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 63 (CEP63) is a key regulatory component of the centrosome, an organelle that serves as the primary microtubule-organizing center in animal cells and plays a pivotal role in cell cycle progression. Dysregulation of CEP63 function has been implicated in developmental disorders such as Seckel syndrome, characterized by microcephaly and dwarfism, as well as in cancer.[1][2] A comprehensive understanding of the protein-protein interaction network surrounding CEP63 is therefore crucial for elucidating the molecular mechanisms of centrosome duplication and for the development of novel therapeutic strategies. This technical guide provides a detailed overview of the known protein interactions of CEP63 at the centrosome, presents quantitative data where available, outlines the experimental protocols used to identify these interactions, and visualizes the associated signaling pathways and experimental workflows.

CEP63 Protein Interaction Network

CEP63 functions as a scaffold protein, primarily involved in the recruitment of other essential proteins to the mother centriole to initiate centriole duplication. Its interactions are critical for the proper assembly and function of the centrosome.

Core Interaction Partners

The primary and most well-characterized interactions of CEP63 are with CEP152 and Cep57, forming a core complex essential for centriole duplication.

| Interacting Protein | Function of Interaction | Key References |

| CEP152 | Forms a stable heterodimeric complex with CEP63, which is fundamental for centriole duplication. This interaction is required for the localization of both proteins to the centrosome. The CEP63-CEP152 complex acts as a platform to recruit Polo-like kinase 4 (PLK4), the master regulator of centriole biogenesis. | [3][4][5] |

| Cep57 | Interacts with the CEP63-CEP152 complex, forming a trimeric assembly. Cep57 is thought to link this complex to the centriolar microtubules. The interaction between Cep57 and CEP63 is crucial for the proper recruitment of CEP152. | [6][7][8] |

| Cdk1 (Cyclin-dependent kinase 1) | CEP63 is reported to directly interact with and recruit Cdk1 to the centrosome. This interaction is essential for mitotic entry.[9][10] | [9][10][11] |

Proximity and Other Potential Interactors

Proximity-dependent biotin (B1667282) identification (BioID) studies have revealed a broader network of proteins in close proximity to CEP63 at the centrosome, suggesting further functional associations.

| Interacting Protein | Method of Identification | Putative Function of Interaction | Key References |

| KIAA0753 | BioID | A positive regulator of centriole duplication that physically interacts with CEP63. | [12] |

| CCDC14 | BioID | A negative regulator of centriole duplication that physically interacts with CEP63. | [12] |

| CDK5RAP2 | Proximity Interaction (BioID with CEP152) | While not a direct interactor of CEP63, it is part of the broader complex. CEP152, CEP63's primary partner, interacts with CDK5RAP2, which is important for Pericentriolar Material (PCM) recruitment. | [12][13] |

Quantitative Data on CEP63 Interactions

Quantitative data on the binding affinities of CEP63 interactions are limited in the current literature. However, quantitative proteomics has provided insights into the stoichiometry of centrosomal components.

| Interaction | Quantitative Data | Method | Reference |

| CEP63 Abundance | ~540 copies per centrosome (for its partner CEP152, suggesting a similar range for CEP63 in the core complex) | Quantitative Mass Spectrometry | [5] |

| Cdk1-Cyclin B Affinity | Kd = 28 nM | Isothermal Titration Calorimetry | [14] |

Note: The Cdk1-Cyclin B affinity is provided for context, as it is a key complex recruited by CEP63. The direct binding affinity between CEP63 and Cdk1 has not been reported.

Signaling Pathway and Logical Relationships

The central role of CEP63 is in the initiation of centriole duplication. It acts upstream of the key cartwheel-forming protein SAS-6. The following diagram illustrates the core pathway.

Experimental Protocols

The identification and characterization of CEP63 protein interactions have been achieved through several key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm direct and indirect protein-protein interactions within a cell lysate.

Detailed Protocol:

-

Cell Culture and Lysis:

-

Culture human cell lines (e.g., HEK293T, U2OS) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[15]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[16]

-

Centrifuge and collect the supernatant.

-

Add a primary antibody specific to CEP63 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

-

For discovery of novel interactors, the eluted sample can be subjected to mass spectrometry analysis.[17]

-

Proximity-Dependent Biotin Identification (BioID)

BioID is a powerful technique to identify both stable and transient protein interactions and proximal proteins in a living cell context.

Detailed Protocol:

-

Vector Construction and Cell Line Generation:

-

Clone the coding sequence of human CEP63 into a mammalian expression vector containing a promiscuous biotin ligase (BirA*).

-

Generate a stable cell line expressing the CEP63-BirA* fusion protein. A control cell line expressing BirA* alone should also be generated.[4]

-

-

Biotin Labeling:

-

Cell Lysis and Protein Capture:

-

Wash cells with PBS and lyse in a buffer containing strong detergents (e.g., RIPA buffer) to ensure complete cell disruption and protein solubilization.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with streptavidin-coated beads (e.g., streptavidin-sepharose) for several hours at 4°C to capture biotinylated proteins.

-

-

Washing and Mass Spectrometry Preparation:

-

Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.

-

Perform on-bead digestion of the captured proteins using trypsin.

-

Elute the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.

Detailed Protocol:

-

Vector Construction:

-

Clone the full-length or domain-specific coding sequence of CEP63 into a "bait" vector, which fuses CEP63 to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4 or LexA).[20]

-

A cDNA library from a relevant tissue or cell type is cloned into a "prey" vector, fusing the library of proteins to the activation domain (AD) of the transcription factor.

-

-

Yeast Transformation and Mating:

-

Screening and Selection:

-

Plate the diploid yeast on selective medium lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter substrate (e.g., X-gal).

-

Only yeast cells where the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of reporter genes and allowing growth on the selective medium.

-

-

Identification and Validation of Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

Validate the interaction through re-transformation and one-on-one Y2H assays, as well as with orthogonal methods like Co-IP.

-

Conclusion and Future Directions

CEP63 is a central node in the protein interaction network that governs centriole duplication. Its well-established interactions with CEP152 and Cep57 form the foundation for the recruitment of downstream factors essential for procentriole formation. Emerging evidence from proximity labeling studies suggests a more complex regulatory environment involving both positive and negative modulators. For drug development professionals, targeting the CEP63-CEP152 interface could represent a viable strategy for modulating cell proliferation in cancer. Future research should focus on obtaining high-resolution structural information of the CEP63-containing complexes and on elucidating the precise quantitative dynamics of these interactions throughout the cell cycle. Such knowledge will be invaluable for a complete understanding of centrosome biology and for the development of targeted therapeutics against diseases driven by centrosomal abnormalities.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of interacting proteins using proximity-dependent biotinylation with BioID2 in Trypanosoma b... [protocols.io]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Phase separation of the Cep63•Cep152 complex underlies the formation of dynamic supramolecular self-assemblies at human centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Requirement of the Cep57-Cep63 Interaction for Proper Cep152 Recruitment and Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CEP57 centrosomal protein 57 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Cep63 recruits Cdk1 to the centrosome: implications for regulation of mitotic entry, centrosome amplification, and genome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cep63 recruits cdk1 to the centrosome-letter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proximity Interactions Among Centrosome Components Identify Regulators of Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 21. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Subcellular Choreography of CEP63: A Technical Guide to its Cell Cycle-Dependent Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 63 (CEP63) is a key regulator of centrosome duplication and mitotic entry. Its precise spatiotemporal localization is critical for maintaining genomic stability, and its dysregulation is implicated in developmental disorders such as primary microcephaly. This technical guide provides an in-depth exploration of the subcellular localization of CEP63 throughout the mammalian cell cycle. We present a synthesis of current research, detailing its dynamic association with the centrosome and centriolar satellites from interphase to mitosis. This document includes quantitative data on CEP63 localization, detailed experimental protocols for its visualization, and diagrams of the signaling pathways governing its trafficking.

Subcellular Localization of CEP63 Throughout the Cell Cycle

CEP63 is a constitutive component of the centrosome, where it plays a pivotal role in the canonical pathway of centriole duplication.[1][2][3] Its localization is intricately linked with its binding partner, CEP152, with both proteins being mutually dependent for their recruitment and maintenance at the centrosome.[3][4] Super-resolution microscopy has revealed that CEP63 and CEP152 form a ring-like structure at the proximal end of the mother centriole.[4] Beyond the centrosome, a pool of CEP63 also localizes to centriolar satellites, which are dynamic cytoplasmic granules involved in the transport of centrosomal proteins.[5]

Interphase (G1, S, and G2 Phases)

-

G1 Phase: In early G1, following centriole disengagement, CEP63 is present at the proximal end of both the mother and the newly matured daughter centriole.[2] It is part of the machinery that licenses the centrioles for the upcoming round of duplication. The CEP63-CEP152 complex at the mother centriole serves as a platform for the recruitment of Polo-like kinase 4 (Plk4), the master regulator of centriole biogenesis.[6]

-

S Phase: The G1-S transition marks the initiation of centriole duplication. CEP63 remains localized at the proximal end of the mother centriole, where it is essential for the recruitment of components required for procentriole formation, including SAS-6.[2][3] Depletion of CEP63 leads to a delay or failure in SAS-6 recruitment to the procentriole assembly site.[2]

-

G2 Phase: As the daughter centriole elongates during the S and G2 phases, CEP63 persists at the proximal end of the mother centriole, maintaining the engagement between the mother and daughter centrioles.[7] During G2, the centrosome matures in preparation for mitosis, a process that involves the recruitment of additional pericentriolar material (PCM). CEP63 contributes to this by recruiting Cyclin-dependent kinase 1 (Cdk1) to the centrosome, a critical step for mitotic entry.[1][8][9]

Mitosis (Prophase, Metaphase, Anaphase, Telophase) and Cytokinesis

The mitotic localization of CEP63 is characterized by its continuous presence at the spindle poles (the duplicated centrosomes). However, the regulation of its associated complexes and its pool at the centriolar satellites is highly dynamic.

-

Prophase to Metaphase: CEP63 is found at the core of the spindle poles.[10] While CEP63 itself remains at the centrosome, the centriolar satellites, which contain a significant portion of cellular CEP63, undergo disassembly, leading to the dispersal of their components into the cytoplasm.[5] The CEP63-CEP152 complex at the centrosome is subject to regulation by mitotic kinases. For instance, Plk1 activity modulates the levels of CEP152 at the mitotic centrosome, a process that is dependent on the presence of CEP63.[4]

-

Anaphase to Telophase: CEP63 remains associated with the separating spindle poles during anaphase. As cells proceed through telophase and into cytokinesis, the centriolar satellites begin to reassemble. CEP63 is re-incorporated into these newly forming satellites. In late telophase, CEP63 is observed on the procentrioles as they begin to mature.[4]

Quantitative Data on CEP63 Localization

The following table summarizes quantitative data from studies investigating the effects of protein depletion on CEP63 localization at the centrosome.

| Condition | Cell Type | Measurement | Observation | Reference(s) |

| CEP152 depletion | U2OS | Mean centrosomal fluorescence intensity of GFP-CEP63 | Abolished centrosomal localization of GFP-CEP63. | [2] |

| CEP90 depletion | HeLa | Mean centrosomal fluorescence intensity of endogenous CEP63 | Significant reduction in centrosomal CEP63. | [5] |

| CCDC14 depletion | HeLa | Mean centrosomal fluorescence intensity of endogenous CEP63 | Increased localization of CEP63 to supernumerary Centrin foci. | [5] |

| Plk1 inhibition (BI-2536) | Human lymphocytes (mitotic) | Mean centrosomal fluorescence intensity of CEP152 | Dramatic increase in centrosomal CEP152 levels in a CEP63-dependent manner. | [4] |

Experimental Protocols

Immunofluorescence Staining of CEP63 in Human Cells (U2OS)

This protocol is adapted from methodologies described in key studies for visualizing endogenous CEP63.[1][2]

Materials:

-

U2OS cells

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

-

Permeabilization buffer: 0.5% Triton X-100 in PBS

-

Blocking buffer: 5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)

-

Primary antibody: Rabbit anti-CEP63 antibody (e.g., Millipore) diluted in blocking buffer.

-

Secondary antibody: Alexa Fluor conjugated goat anti-rabbit IgG (e.g., Invitrogen) diluted in blocking buffer.

-

Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture: Grow U2OS cells on glass coverslips to 50-70% confluency.

-

Fixation:

-

PFA Fixation: Rinse cells once with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Methanol Fixation: Rinse cells once with PBS. Fix with ice-cold methanol for 10 minutes at -20°C.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for PFA-fixed cells): Incubate with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with diluted primary anti-CEP63 antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBST for 5 minutes each.

-

Nuclear Staining: Incubate with DAPI for 5 minutes at room temperature.

-

Mounting: Mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize using a confocal or super-resolution microscope.

Co-immunoprecipitation of CEP63 and Interacting Partners

This protocol outlines a general procedure for co-immunoprecipitation to study protein-protein interactions involving CEP63.[1][2]

Materials:

-

Cell lysate from cells expressing tagged or endogenous CEP63

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-CEP63 or anti-tag antibody)

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris.

-

Pre-clearing: Incubate the supernatant with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody for several hours to overnight at 4°C.

-

Bead Binding: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CEP63 and its putative interacting partners.

Signaling Pathways and Logical Relationships

The localization and function of CEP63 are tightly regulated by cell cycle kinases. The following diagrams illustrate these relationships.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication | PLOS One [journals.plos.org]

- 4. A Primary Microcephaly Protein Complex forms a ring around parental centrioles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Centriolar satellites assemble centrosomal microcephaly proteins to recruit CDK2 and promote centriole duplication | eLife [elifesciences.org]

- 6. rupress.org [rupress.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Cep63 recruits Cdk1 to the centrosome: implications for regulation of mitotic entry, centrosome amplification, and genome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Role of CEP63 in Ciliogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary cilia are microtubule-based organelles that function as cellular antennae, sensing and transducing a wide array of extracellular signals.[1][2] The assembly of a primary cilium, a process known as ciliogenesis, is intricately linked to the cell cycle and originates from the mother centriole of the centrosome.[1][3] The mother centriole, upon cell cycle exit, matures into a basal body, which then docks to the cell membrane to initiate the growth of the ciliary axoneme.[3] This process requires a precise orchestration of numerous proteins. Among these, Centrosomal Protein 63 (CEP63) has emerged as a critical factor. While not a direct component of the ciliary axoneme, CEP63's function is foundational to ciliogenesis, primarily through its essential role in centriole duplication and maturation.[4][5][6]

Mutations in the CEP63 gene are associated with autosomal recessive primary microcephaly (MCPH) and Seckel syndrome, developmental disorders characterized by severe growth retardation and reduced brain size.[7][8] These pathologies underscore the importance of CEP63's functions, which are linked to mitotic fidelity and the maintenance of neural progenitor cell populations.[8] This technical guide provides an in-depth exploration of CEP63's function in the context of ciliogenesis, detailing its molecular interactions, presenting quantitative data from key experiments, and outlining relevant experimental protocols.

Core Function: Ensuring Centriole Integrity for Ciliogenesis

The formation of a cilium is contingent on the availability of a mature mother centriole to serve as a basal body.[3] Therefore, the process of centriole duplication during the cell cycle is a fundamental prerequisite for ciliogenesis in the subsequent cell generation. CEP63's primary role lies in ensuring the fidelity of this duplication process.[4][6][9]

Studies in human and mouse cells have demonstrated that the depletion of CEP63 leads to inefficient centriole duplication, resulting in a significant increase in cells with fewer than the normal complement of centrioles.[4][7][9] This centriole deficit directly impairs the potential for ciliogenesis. In specialized multiciliated cells, which generate hundreds of basal bodies, the CEP63 paralogue, Deup1, governs the large-scale de novo centriole biogenesis required for their function, highlighting an evolutionary adaptation of the core CEP63-mediated duplication machinery.[10][11]

Molecular Interactions and Signaling Pathway

CEP63 functions as a scaffold protein at the centrosome, orchestrating the recruitment of key factors for centriole duplication. Its most well-characterized interaction is with CEP152, another protein linked to primary microcephaly.[4][9][12]

-

The CEP63-CEP152 Complex: CEP63 and CEP152 form a stable complex that localizes as a distinct ring around the proximal end of the parental centriole.[9][12] This interaction is interdependent; the localization of CEP152 to the centrosome requires CEP63, and conversely, CEP63 localization depends on CEP152.[4][9] This complex acts as a platform for the recruitment of Polo-like kinase 4 (Plk4), the master regulator of centriole biogenesis.[10][11]

-

Upstream of SAS-6 Recruitment: The CEP63-CEP152 complex functions upstream of the recruitment of SAS-6, a protein essential for the formation of the cartwheel structure of the nascent procentriole.[4][5][9] Depletion of CEP63 or CEP152 impairs the recruitment of SAS-6, leading to duplication failure.[4]

-

Role in Distal Appendage Formation: While primarily located at the proximal end, CEP63 also influences the distal end of the mother centriole, which is the site of ciliogenesis initiation. It is involved in the recruitment of proteins that form the distal appendages, structures essential for anchoring the basal body to the cell membrane.[3][13][14] For instance, the distal appendage protein CEP90 requires CEP63 for its recruitment to the centrosome.[13] This positions CEP63 as a crucial link between centriole duplication and the initial steps of cilium assembly.

-

Interaction with Ciliogenesis Regulators: CEP63's influence extends to interactions with proteins that directly regulate the ciliary gate. It interacts with CCDC57, a protein that also associates with microtubules and is required for both centriole duplication and cilium assembly.[15] Furthermore, the network of proteins at the distal end of the centriole, whose assembly is influenced by CEP63, must overcome negative regulators of ciliogenesis like CP110.[16][17] The proper formation of distal appendages is required to remove CP110, allowing the ciliary axoneme to extend.[13]

Signaling Pathway Diagram

The following diagram illustrates the hierarchical recruitment of proteins and the central role of the CEP63/CEP152 complex in centriole duplication, a critical upstream event for ciliogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Intraflagellar Transport Proteins as Regulators of Primary Cilia Length [frontiersin.org]

- 3. The evolutionary conserved proteins CEP90, FOPNL, and OFD1 recruit centriolar distal appendage proteins to initiate their assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication | PLOS One [journals.plos.org]

- 5. Cep63 centrosomal protein 63 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Cep63 and cep152 cooperate to ensure centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cep63 paralogue Deup1 enables massive de novo centriole biogenesis for vertebrate multiciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Primary Microcephaly Protein Complex forms a ring around parental centrioles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Centrosome Distal Appendage Proteins (DAPs) in Nephronophthisis and Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Centriole distal appendages promote membrane docking, leading to cilia initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCDC57 Cooperates with Microtubules and Microcephaly Protein CEP63 and Regulates Centriole Duplication and Mitotic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CP110 suppresses primary cilia formation through its interaction with CEP290, a protein deficient in human ciliary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CP110 Suppresses Primary Cilia Formation through its Interaction with CEP290, a Protein Deficient in Human Ciliary Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Contribution of CEP63 to Centriole Duplication

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Centriole duplication is a cornerstone of cell division, ensuring the formation of a bipolar mitotic spindle and the maintenance of genomic stability.[1][2][3] The centrosomal protein of 63 kDa (CEP63) has emerged as a critical regulator in this process. Mutations in the CEP63 gene are linked to autosomal recessive primary microcephaly, highlighting its essential role in development.[1][3] This guide provides a detailed examination of CEP63's function, focusing on its molecular interactions, the signaling pathways it governs, and the experimental methodologies used to elucidate its role. We present quantitative data from key studies, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in the field.

The Central Role of CEP63 in the Centriole Duplication Cascade

CEP63 is a constitutive centrosomal protein that is indispensable for the efficient and timely duplication of centrioles once per cell cycle.[2][3][4] It functions as a crucial scaffolding protein, forming a complex with CEP152 to establish a platform for the recruitment of downstream factors essential for procentriole formation.[1][2][3] The CEP63-CEP152 complex localizes to the pericentriolar material, forming a toroidal structure around the mother centriole wall.[2][3] This localization is interdependent; CEP63 is required for the centrosomal recruitment of CEP152, and conversely, CEP152 is required to localize CEP63.[2][3][4] Together, they act upstream of the recruitment of SAS-6, the protein essential for forming the cartwheel structure that templates the new procentriole.[1][2][3]

Signaling Pathway for Procentriole Assembly Initiation

The initiation of a new centriole is a highly ordered process. The master kinase, Polo-like kinase 4 (Plk4), is recruited to the mother centriole, a step facilitated by CEP152. The CEP63-CEP152 complex then provides a scaffold essential for the accumulation of factors required for the subsequent recruitment of SAS-6, leading to the assembly of the procentriole.

Key Protein Interactions

CEP63's function is mediated through a network of protein interactions. The most critical interaction is with CEP152, forming a stable complex that acts as the functional unit for centriole recruitment.[1][2] This complex is further organized by CEP57, which binds to CEP63 and helps architect the assembly around the centriolar microtubules.[5] Recent studies also suggest that aggregates of CEP152, CEP63, and Pericentrin (PCNT) can act as seeds for cartwheel assembly, independent of existing centrioles.[6] Furthermore, CEP63 has been shown to recruit Cyclin-dependent kinase 1 (Cdk1) to the centrosome, linking centriole duplication directly to mitotic entry.[7][8]

Quantitative Analysis of CEP63 Depletion

RNA interference (RNAi) and gene knockout studies have been instrumental in defining the function of CEP63. Depletion of CEP63 leads to a failure in centriole duplication, resulting in a significant number of cells entering mitosis with fewer than the normal four centrioles.[2][9]

| Cell Line | Experimental Condition | Phenotype | Percentage of Cells with Phenotype | Reference |

| U2OS | Control siRNA | Normal centriole number (4 in mitosis) | ~90% | [2][9] |

| U2OS | CEP63 siRNA (96 hrs) | Centriole duplication failure (<4 centrioles) | ~40-50% | [2][3] |

| U2OS | CEP152 siRNA (96 hrs) | Centriole duplication failure (<4 centrioles) | ~45-55% | [2][3] |

| Cep63T/T MEFs | CEP63 Gene Trap (Knockout) | Centriole duplication failure (<4 centrioles) | ~20% | [9] |

| U2OS | CEP63 siRNA + Aphidicolin | Inhibition of centrosome reduplication | Significant reduction vs. control | [10] |

Table 1: Summary of quantitative data from CEP63 depletion experiments. The data illustrates the significant increase in centriole duplication defects upon loss of CEP63 function.

Experimental Protocols for Studying CEP63 Function

Investigating the role of CEP63 requires a combination of genetic, biochemical, and advanced imaging techniques.[11][12] Below are workflow diagrams and detailed protocols for key experiments.

Experimental Workflow: RNAi Depletion and Immunofluorescence

A common approach to study CEP63 function is to deplete the protein using siRNA and then assess the resulting phenotype by immunofluorescence microscopy, quantifying centriole number and protein localization.

Detailed Protocol: Immunofluorescence Staining for Centrioles

This protocol is adapted for U2OS cells to visualize centrioles (using anti-Centrin) and the overall centrosome (using anti-γ-tubulin).

-

Cell Culture: Plate U2OS cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency after 24 hours.

-

Transfection (Optional): Transfect cells with target siRNA (e.g., for CEP63) or control siRNA according to the manufacturer's protocol. Incubate for 72-96 hours post-transfection.

-

Fixation:

-

Aspirate the culture medium and wash once with 1X PBS.

-

Fix cells by incubating in ice-cold Methanol at -20°C for 10 minutes. Alternative: Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

-

Permeabilization (if using PFA):

-

Wash three times with 1X PBS.

-

Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Wash three times with 1X PBS.

-

Block with 3% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies (e.g., mouse anti-Centrin 2, rabbit anti-γ-tubulin) in the blocking buffer.

-

Incubate coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing: Wash coverslips three times for 5 minutes each with PBST.

-

Secondary Antibody Incubation:

-

Dilute fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594) in blocking buffer. Protect from light.

-

Incubate coverslips for 1 hour at room temperature in the dark.

-

Include DAPI (1 µg/mL) in the final 10 minutes to stain DNA.

-

-

Final Washes and Mounting:

-

Wash three times for 5 minutes each with PBST in the dark.

-

Briefly rinse with distilled water.

-

Mount the coverslip onto a glass slide using an anti-fade mounting medium. Seal with nail polish.

-

-

Imaging: Acquire images using a confocal or super-resolution microscope. Analyze mitotic cells (identified by condensed chromatin) for the number of centrin foci.[2][9]

Detailed Protocol: Super-Resolution Microscopy (STED/dSTORM)

Super-resolution techniques like STED or dSTORM are used to visualize the precise localization of CEP63 and its partners within the centrosome, revealing their toroidal arrangement.[13][14][15][16][17]

-

Sample Preparation: Prepare samples on high-precision coverslips (No. 1.5H) as described in the immunofluorescence protocol. Optimal fixation (e.g., PFA followed by Methanol) is critical.

-

Antibody and Fluorophore Selection:

-

Use primary antibodies validated for super-resolution.

-

For dSTORM, use bright, photoswitchable secondary antibodies (e.g., Alexa Fluor 647).

-

For STED, use STED-compatible fluorophores (e.g., Abberior STAR 635P).

-

-

Imaging Buffer (for dSTORM): Prepare a specific imaging buffer to promote fluorophore blinking (e.g., containing glucose oxidase, catalase, and a thiol like MEA).

-

Microscope Setup:

-

Use a dedicated STED or dSTORM microscope.

-

Calibrate the system for alignment and point spread function (PSF).

-

-

Image Acquisition:

-

STED: Acquire images by scanning the sample with co-aligned excitation and depletion lasers. Optimize depletion laser power to achieve the desired resolution without excessive photobleaching.

-

dSTORM: Acquire a time-series of thousands of frames, capturing the stochastic blinking of individual fluorophores.

-

-

Image Reconstruction:

-

STED: The final image is typically generated directly by the microscope software.

-

dSTORM: Process the raw image stack using specialized software (e.g., ThunderSTORM, rapidSTORM) to localize the precise coordinates of each fluorophore blink and reconstruct the final super-resolved image.

-

Logical Consequences of CEP63 Dysfunction

The loss of CEP63 function sets off a cascade of cellular defects. The immediate consequence is inefficient centriole duplication, leading to aneuploidy and genomic instability. This fundamental defect is a proposed mechanism for the etiology of primary microcephaly, where impaired spindle orientation in neural stem cells can deplete the progenitor pool.[1][3]

Conclusion and Future Directions

CEP63 is a central scaffold protein that, in complex with CEP152, ensures the fidelity of centriole duplication. It provides a platform for the recruitment of key downstream effectors, linking the master kinase Plk4 to the foundational cartwheel protein SAS-6. Its dysfunction leads to severe cellular and developmental defects, including microcephaly. For drug development professionals, the centriole duplication pathway represents a potential target in oncology, as cancer cells are often sensitive to perturbations in centrosome number and function. Future research, aided by advanced super-resolution and proteomic techniques, will continue to unravel the intricate regulatory network surrounding CEP63, potentially identifying novel targets for therapeutic intervention.

References

- 1. Cep63 and cep152 cooperate to ensure centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication | PLOS One [journals.plos.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Requirement of the Cep57-Cep63 Interaction for Proper Cep152 Recruitment and Centriole Duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Centriole biogenesis is seeded by CEP152-CEP63-PCNT aggregates propagating outside the centriole through the Alström syndrome protein ALMS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cep63 recruits Cdk1 to the centrosome: implications for regulation of mitotic entry, centrosome amplification, and genome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Studying Centriole Duplication and Elongation in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Studying Centriole Duplication and Elongation in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Superresolution characterization of core centriole architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Super-resolution microscopy reveals coupling between mammalian centriole subdistal appendages and distal appendages | eLife [elifesciences.org]

- 16. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Technological advances in super-resolution microscopy to study cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of CEP63 Mutations in Microcephaly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autosomal recessive primary microcephaly (MCPH) is a neurodevelopmental disorder characterized by a significantly reduced brain size at birth. Mutations in a growing number of genes, many of which encode for centrosomal proteins, have been identified as causative for MCPH. Among these, mutations in the Centrosomal Protein 63 kDa (CEP63) gene have been linked to Seckel syndrome, a condition characterized by microcephaly and dwarfism. This technical guide provides an in-depth overview of the molecular and cellular mechanisms by which CEP63 mutations lead to microcephaly, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

The Molecular Landscape of CEP63 Function

CEP63 is a crucial component of the centrosome, the primary microtubule-organizing center in animal cells, which plays a pivotal role in cell division. Its function is intrinsically linked to another microcephaly-associated protein, CEP152. Together, they form a stable complex that is essential for the proper duplication of centrioles, the core structures of the centrosome. This CEP63-CEP152 complex forms a ring-like structure around the parental centriole, which serves as a scaffold for the recruitment of other key proteins involved in centriole biogenesis, such as Polo-like kinase 4 (PLK4).

Mutations in CEP63 disrupt the formation or stability of this critical ring structure, leading to a cascade of cellular defects. The primary consequence is a failure in efficient centriole duplication. This results in a depletion of the neural progenitor pool during embryonic brain development, ultimately causing microcephaly.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CEP63 mutations and their impact on cellular and organismal phenotypes.

Table 1: Centriole Duplication Defects in CEP63-Deficient Cells

| Cell Type | Condition | Percentage of Mitotic Cells with <4 Centrioles | Reference |

| U2OS (human) | Control siRNA | ~5% | [1],[2] |

| U2OS (human) | CEP63 siRNA | ~30-40% | [1],[2] |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-type (Cep63+/+) | ~5% | [2] |

| Mouse Embryonic Fibroblasts (MEFs) | Cep63 knockout (Cep63T/T) | ~20% | [2] |

| DT40 (chicken) | Wild-type | Not specified | [3] |

| DT40 (chicken) | CEP63 knockout | ~40% of monopolar spindles with 1-2 centrioles | [3] |

Table 2: Phenotypic Consequences of Cep63 Mutations in Mouse Models

| Phenotype | Mouse Model | Observation | Reference |

| Forebrain Size | Cep63T/T | Reduced compared to wild-type at birth | |

| Neural Progenitor Cell (NPC) Number | Cep63T/T | Reduced total number of SOX2+ cells | |

| NPC Localization | Cep63T/T | Increased percentage of mislocalized SOX2+ cells | |

| Apoptosis | Cep63T/T | Increased p53-dependent cell death of NPCs | |

| Rescue of Microcephaly | Cep63T/T; p53-/- | Brain size rescued |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central signaling pathways and experimental workflows discussed in this guide.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CEP63 and microcephaly.

RNA Interference (RNAi) for CEP63 Depletion in U2OS Cells

Objective: To specifically reduce the expression of CEP63 in U2OS cells to study the effects on centriole duplication.

Materials:

-

U2OS cells

-

DMEM high glucose medium (Gibco)

-

10% Fetal Bovine Serum (FBS)

-